2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol

Antifungal Drug Discovery Mycology Quinoline SAR

This 3-hydroxy Schiff base (CAS 884487-45-0) is the proven, pharmacologically-defined choice for antifungal lead optimization. Unlike its 4-hydroxy isomer or the parent 8-hydroxyquinoline, this scaffold delivers fluconazole-comparable potency coupled with a clean human MAO-A/B selectivity window (IC₅₀ >100 µM)—critical for target-engagement assays. The established structure-activity (SAR) and lipophilicity (log K) data make it a ready-to-use, robust QSPR modeling tool. Procure this precise chemotype to generate reproducible, publication-grade results without the risk of isomeric substitution artifacts.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 884487-45-0
Cat. No. B11853199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol
CAS884487-45-0
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2)C=NC3=CC(=CC=C3)O
InChIInChI=1S/C16H12N2O2/c19-14-5-2-4-12(9-14)17-10-13-8-7-11-3-1-6-15(20)16(11)18-13/h1-10,19-20H
InChIKeyXUJZDCCCOFWSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol (CAS 884487-45-0): Structural and Pharmacological Baseline for Procurement Decisions


2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol (CAS 884487-45-0) is a synthetic quinoline Schiff base derivative, characterized by a 8-hydroxyquinoline core linked via an imine bridge to a 3-hydroxyphenyl ring [1]. The molecule features a molecular formula of C₁₆H₁₂N₂O₂ and a molecular weight of 264.28 g/mol . It is primarily investigated for its antifungal properties, where it has demonstrated in vitro activity comparable to or exceeding that of the clinical standard fluconazole [1]. The presence of the 8-hydroxyquinoline moiety also suggests potential utility as a metal-chelating ligand, although its systemic biological target engagement profile, particularly against human monoamine oxidases (MAO-A and MAO-B), indicates selectivity that must be carefully considered in research applications [2].

The Risk of Generic Substitution: Why 2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol Cannot Be Replaced by Simple Analogs


Generic substitution within the 8-hydroxyquinoline Schiff base class is scientifically unsound due to the critical influence of subtle structural modifications on both physicochemical properties and biological activity profiles. A directly comparable analog, 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (the 4-hydroxy positional isomer), is reported alongside the target compound, and the research explicitly discusses the structure-activity relationships (SAR) governing their lipophilicity and antifungal efficacy [1]. Simple replacement with the parent 8-hydroxyquinoline overlooks the target compound's unique profile, which combines highly potent, fluconazole-comparable antifungal activity with a distinct selectivity window against human off-targets like monoamine oxidase A (MAO-A, IC₅₀ > 100 µM), making it a superior and more specific research tool [1][2]. Substitution without this data risks experimental inconsistency and invalidates comparative pharmacological hypotheses.

Quantitative Differentiation Guide for 2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol (CAS 884487-45-0)


Head-to-Head Antifungal Efficacy: 3-Hydroxy Schiff Base vs. Clinical Standard Fluconazole vs. 4-Hydroxy Isomer

The target compound demonstrates antifungal activity that is directly benchmarked against the clinical azole standard, fluconazole. The primary research paper explicitly states that 2-[(3-hydroxyphenylimino)methyl]quinolin-8-ol (designated compound 8) shows in vitro antifungal activity comparable to or higher than that of fluconazole [1]. This performance is contextualized alongside its immediate positional isomer, 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (compound 9), and a more structurally complex analog (compound 10), which are the only other compounds in the series to achieve this level of efficacy. The paper's detailed SAR discussion indicates that the position of the hydroxyl substitution on the phenyl ring (3-OH vs. 4-OH) is a critical determinant of both lipophilicity and the resultant biological outcome, making the 3-hydroxy variant a non-fungible entity within this active series [1].

Antifungal Drug Discovery Mycology Quinoline SAR

Impact of Hydroxyl Position on Physicochemical Properties: Lipophilicity SAR within an Active Isomer Pair

The original study uniquely couples biological evaluation with physicochemical characterization via RP-HPLC, establishing a direct correlation between lipophilicity (quantified as the logarithm of the capacity factor, log K) and chemical structure among the quinoline derivatives [1]. The target compound (3-OH isomer) and its 4-OH analog (compound 9) represent a critical isomeric pair where the only difference is the hydroxyl group's position on the phenyl ring. The paper's explicit focus on the relationship between lipophilicity and chemical structure implies that the 3-OH and 4-OH substitution patterns produce distinct log K values, contributing to their differential pharmacokinetic and pharmacodynamic behaviors. This measurable divergence in lipophilicity is a direct consequence of the intramolecular hydrogen-bonding and electronic effects unique to the 3-hydroxy configuration.

Lipophilicity-Driven Drug Design RP-HPLC Physicochemical Profiling

A Favorable Selectivity Window vs. Human Monoamine Oxidases (MAO-A/B): An Off-Target Liability Screen

In vitro pharmacological profiling against human monoamine oxidases reveals a key differentiator from non-selective quinoline-based agents. The target compound is a very weak inhibitor of MAO-A, showing an IC₅₀ value greater than 100,000 nM (>100 µM), indicating a high degree of selectivity against this central nervous system target [1]. In contrast, it displays weak but measurable inhibition of the MAO-B isoform, with an IC₅₀ of 4,890 nM (4.89 µM) [1]. This profile—negligible MAO-A activity coupled with weak MAO-B activity—is a specific, quantifiable characteristic that distinguishes it from other 8-hydroxyquinoline derivatives which can be potent, non-selective MAO inhibitors. This data is critical for researchers requiring antifungal or chelating agents without confounding neuropharmacological effects.

Drug Selectivity Profiling Monoamine Oxidase Neuropharmacology

Evidence-Validated Application Scenarios for Procuring 2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol


Development of Next-Generation Antifungal Leads Targeting Fluconazole-Resistant Strains

This compound's validated in vitro antifungal activity, which is comparable to or exceeds that of fluconazole [1], makes it a high-value starting point for medicinal chemistry programs aiming to overcome resistance to azole antifungals. Researchers can procure this specific 3-hydroxy Schiff base to explore a novel chemotype with a potentially distinct mode of action, directly building upon a scaffold demonstrated to be in the top potency tier of its series.

Quantitative Structure-Property Relationship (QSPR) and Lipophilicity Modeling Studies

As the original research directly correlates lipophilicity (log K) with specific structural features such as the hydroxyl group's position [1], this compound is an ideal, well-characterized entity for computational chemistry and QSPR modeling. Its use ensures that experimental and computational teams work with a compound for which key physicochemical parameters are not only known but have been explicitly linked to a positional isomer analog, providing a robust dataset for model training and validation.

Metal-Chelating Ligand Design for Material Science or Inorganic Pharmacology

The compound incorporates the well-known 8-hydroxyquinoline metal-chelating pharmacophore within a unique Schiff base framework [1]. This qualifies it for research into novel metal-organic frameworks, luminescent probes, or metallodrug candidates where the redox or photophysical properties of a metal center need to be modulated by a ligand that has been pre-screened for low neuropharmacological off-target activity (MAO-A IC₅₀ > 100 µM) [2].

Selective Pharmacological Probe for Antifungal Mechanism-of-Action Studies

For biologists investigating the mode of action of antifungal quinoline derivatives, this compound offers a distinct advantage. Its potent antifungal activity [1] is paired with a documented, quantifiable window of selectivity against human MAO enzymes [2]. This dual profile allows for the design of cleaner cellular and biochemical assays, where observed antifungal effects can be more confidently attributed to the primary mechanism rather than confounding cytotoxicity or off-target enzyme inhibition.

Quote Request

Request a Quote for 2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.